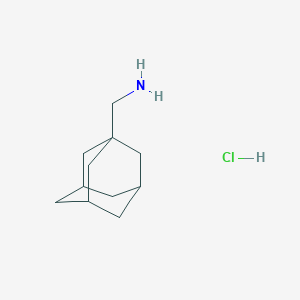

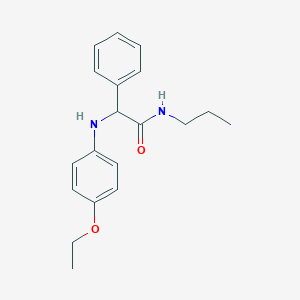

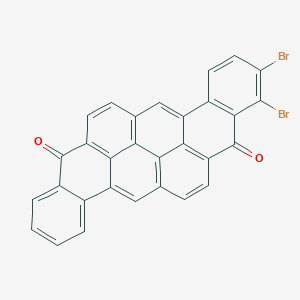

![molecular formula C12H14ClNO4 B075432 Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate CAS No. 1149-42-4](/img/structure/B75432.png)

Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate, commonly known as Chlorfenapyr, is a pesticide that belongs to the pyrrole class of chemicals. It is used to control a wide range of pests, including mites, thrips, and aphids, in various crops. Chlorfenapyr is known for its unique mode of action, which makes it an effective and reliable pesticide in the agriculture industry.

Wirkmechanismus

Chlorfenapyr works by disrupting the energy production process in the cells of pests. It is converted into an active metabolite, which inhibits the activity of the mitochondrial electron transport chain, leading to a decrease in ATP production. This results in the death of the pests due to starvation.

Biochemische Und Physiologische Effekte

Chlorfenapyr has been found to have a low toxicity to mammals, birds, and fish, making it a safer alternative to other pesticides. However, it can cause skin and eye irritation, and prolonged exposure can lead to adverse effects on the liver and kidneys. Chlorfenapyr has also been found to have an impact on non-target organisms, such as bees and other beneficial insects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of Chlorfenapyr is its long residual activity, which makes it an effective pesticide for controlling pests over an extended period. However, its slow-acting nature can be a limitation in situations where immediate control of pests is required. Another limitation is its impact on non-target organisms, which can affect the ecosystem's balance.

Zukünftige Richtungen

There are several future directions for research on Chlorfenapyr. One area of research is to develop new formulations that can improve its efficacy and reduce its impact on non-target organisms. Another area of research is to explore the potential of Chlorfenapyr as a tool for integrated pest management, which combines various pest control methods to reduce the reliance on pesticides. Additionally, research can be conducted to explore the impact of Chlorfenapyr on soil microorganisms and to develop strategies to minimize its impact on soil health.

In conclusion, Chlorfenapyr is an effective and reliable pesticide that has been extensively studied for its efficacy in controlling various pests in different crops. Its unique mode of action makes it an essential tool in the agriculture industry. However, its impact on non-target organisms and slow-acting nature can be a limitation. Future research can explore ways to improve its efficacy, reduce its impact on non-target organisms, and develop strategies for integrated pest management.

Synthesemethoden

Chlorfenapyr is synthesized by reacting 3-chloroaniline with ethyl 3,3,3-trifluoropyruvate in the presence of a base, followed by coupling with ethyl carbamate. This reaction produces ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate, which is then purified and used as a pesticide.

Wissenschaftliche Forschungsanwendungen

Chlorfenapyr has been extensively studied for its efficacy in controlling various pests in different crops. Several studies have shown that Chlorfenapyr is effective against a wide range of pests, including mites, thrips, and aphids, in crops such as cotton, soybean, and fruit trees. Chlorfenapyr has also been found to have a long residual activity, which makes it an effective pesticide for controlling pests over an extended period.

Eigenschaften

CAS-Nummer |

1149-42-4 |

|---|---|

Produktname |

Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate |

Molekularformel |

C12H14ClNO4 |

Molekulargewicht |

271.69 g/mol |

IUPAC-Name |

ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate |

InChI |

InChI=1S/C12H14ClNO4/c1-3-17-11(15)8(2)18-12(16)14-10-6-4-5-9(13)7-10/h4-8H,3H2,1-2H3,(H,14,16) |

InChI-Schlüssel |

ZXUAHEYZOUGVLU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)OC(=O)NC1=CC(=CC=C1)Cl |

Kanonische SMILES |

CCOC(=O)C(C)OC(=O)NC1=CC(=CC=C1)Cl |

Andere CAS-Nummern |

1149-42-4 |

Synonyme |

Propanoic acid, 2-[[[(3-chlorophenyl)amino]carbonyl]oxy]-, ethyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

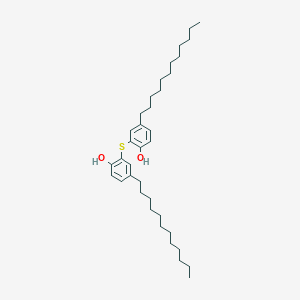

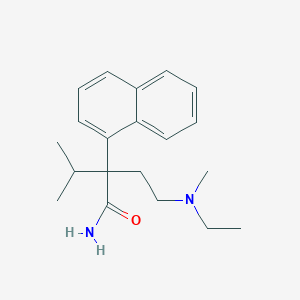

![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)

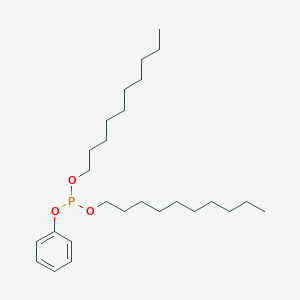

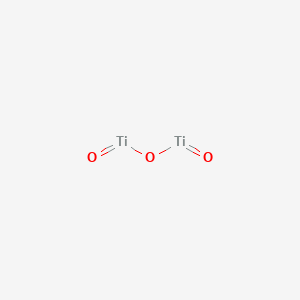

![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)